molecular formula C13H9ClN2O4 B5699252 N-(2-chlorophenyl)-2-hydroxy-5-nitrobenzamide CAS No. 6490-97-7

N-(2-chlorophenyl)-2-hydroxy-5-nitrobenzamide

Cat. No.: B5699252
CAS No.: 6490-97-7
M. Wt: 292.67 g/mol
InChI Key: WVPAGUZJMMFQCO-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-hydroxy-5-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group, a hydroxyl group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-hydroxy-5-nitrobenzamide typically involves the reaction of 2-chlorobenzoic acid with 2-amino-5-nitrophenol. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-hydroxy-5-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 2-chlorophenyl-2-oxo-5-nitrobenzamide.

    Reduction: Formation of N-(2-chlorophenyl)-2-hydroxy-5-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-chlorophenyl)-2-hydroxy-5-nitrobenzamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.

    Materials Science: Used in the development of novel polymers and materials with specific properties.

    Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-hydroxy-5-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby exerting anti-inflammatory effects. The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-hydroxybenzamide
  • N-(2-chlorophenyl)-2-nitrobenzamide
  • N-(2-chlorophenyl)-5-nitrobenzamide

Uniqueness

N-(2-chlorophenyl)-2-hydroxy-5-nitrobenzamide is unique due to the presence of both hydroxyl and nitro groups on the benzamide core. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The hydroxyl group enhances its solubility and potential for hydrogen bonding, while the nitro group contributes to its electron-withdrawing properties and potential for bioreduction.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-hydroxy-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O4/c14-10-3-1-2-4-11(10)15-13(18)9-7-8(16(19)20)5-6-12(9)17/h1-7,17H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPAGUZJMMFQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60983486
Record name N-(2-Chlorophenyl)-2-hydroxy-5-nitrobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60983486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6490-97-7
Record name Benzamide, N-(2-chlorophenyl)-2-hydroxy-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006490977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Chlorophenyl)-2-hydroxy-5-nitrobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60983486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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